molecular formula C19H18N4O4 B12920328 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one CAS No. 14937-56-5

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12920328
CAS No.: 14937-56-5
M. Wt: 366.4 g/mol
InChI Key: PMALEAKMHWJFCJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one is a complex organic compound with the molecular formula C19H18N4O4. This compound features a pyrimidinone core substituted with amino, phenyl, and nitrophenoxypropyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the amino group at the 2-position and the phenyl group at the 6-position can be carried out using suitable reagents and catalysts.

    Attachment of the Nitrophenoxypropyl Group: This step involves the reaction of the pyrimidinone intermediate with 4-nitrophenoxypropyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-phenylpyrimidin-4(3H)-one: Lacks the nitrophenoxypropyl group, making it less complex.

    2-Amino-5-(3-(4-methoxyphenoxy)propyl)-6-phenylpyrimidin-4(3H)-one: Contains a methoxy group instead of a nitro group, which can alter its reactivity and biological activity.

Uniqueness

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the nitrophenoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

14937-56-5

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-5-[3-(4-nitrophenoxy)propyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H18N4O4/c20-19-21-17(13-5-2-1-3-6-13)16(18(24)22-19)7-4-12-27-15-10-8-14(9-11-15)23(25)26/h1-3,5-6,8-11H,4,7,12H2,(H3,20,21,22,24)

InChI Key

PMALEAKMHWJFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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